molecular formula C9H9ClO4 B8593070 Ethyl 3-chloro-4,5-dihydroxybenzoate

Ethyl 3-chloro-4,5-dihydroxybenzoate

Cat. No.: B8593070
M. Wt: 216.62 g/mol
InChI Key: WHRIRTCGDOQQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-chloro-4,5-dihydroxybenzoate is a benzoic acid derivative featuring a chloro substituent at the 3-position and hydroxyl groups at the 4- and 5-positions, esterified with ethanol. For instance, mthis compound (compound 36) is synthesized via demethylation of 3-chloro-4-hydroxy-5-methoxybenzoic acid using tribromoborane . The ethyl ester variant likely follows a similar route, substituting methanol with ethanol during esterification.

Properties

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

ethyl 3-chloro-4,5-dihydroxybenzoate

InChI

InChI=1S/C9H9ClO4/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,11-12H,2H2,1H3

InChI Key

WHRIRTCGDOQQGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Key Features/Applications Evidence Source
Ethyl 3-chloro-4,5-dihydroxybenzoate 3-Cl, 4,5-OH, ethyl ester Potential pesticidal/antimicrobial activity (inferred)
3,4,5-Triethoxybenzoic acid 3,4,5-OCH₂CH₃, COOH Limited toxicity data; research chemical
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) 3,4-OH, propenoic acid Pharmacological, cosmetic, and dietary uses
Methyl 3-chloro-4,5-bis(cyclopentyloxy)benzoate 3-Cl, 4,5-O(cyclopentyl), methyl ester Retinoic acid receptor modulator
Ethyl 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxybenzeneacetate 4-Cl, ethyl ester Pesticide (chlorobenzilate analogue)

Key Differences and Implications

  • Substituent Effects: Hydroxyl vs. Alkoxy Groups: this compound’s free hydroxyl groups enhance hydrogen-bonding capacity, improving solubility in polar solvents compared to alkoxy-substituted analogues like 3,4,5-triethoxybenzoic acid . However, alkoxy groups (e.g., cyclopentyloxy in compound 37) increase lipophilicity, favoring membrane permeability in drug design .
  • Ester vs. Acid Forms :
    The ethyl ester group in this compound likely improves bioavailability compared to carboxylic acid derivatives like caffeic acid, which is more polar and less membrane-permeable .

  • Biological Activity: Antimicrobial Potential: Chloro-aromatic compounds, such as 3-(3-chloro-4,5-dimethoxyphenyl)-1-(4,5-dimethoxyphenyl)prop-2-en-1-one, exhibit antimicrobial properties due to electron-withdrawing chloro groups enhancing reactivity . This suggests similar activity for this compound. Pesticidal Applications: Ethyl esters with chloro substituents (e.g., ethyl 4-chloro-alpha...benzeneacetate) are used as pesticides, implying that the target compound may also function in agrochemical contexts .

Physicochemical and Toxicological Data

Property This compound (Inferred) 3,4,5-Triethoxybenzoic Acid Caffeic Acid
Molecular Weight (g/mol) ~230.6 256.2 180.2
Solubility Moderate in polar solvents (e.g., ethanol) Low (nonpolar solvents) High (water)
Toxicity Unknown (research gap) Not thoroughly studied Low

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